(2R,4S)-2,4-Azetidinedimethanol

Übersicht

Beschreibung

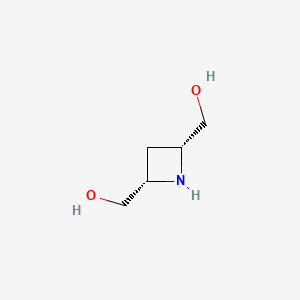

(2R,4S)-2,4-Azetidinedimethanol is a chiral compound with significant potential in various scientific fields. It is characterized by its unique four-membered ring structure, which includes two hydroxyl groups attached to the azetidine ring. This compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Azetidinedimethanol typically involves the diastereoselective reduction of azetidine-2,4-dione derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve the use of chiral catalysts to enhance the selectivity and yield of the desired enantiomer. The process often includes steps such as purification through crystallization or chromatography to ensure high enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2R,4S)-2,4-Azetidinedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The azetidine scaffold is significant in drug discovery due to its ability to mimic natural products and its potential to interact with biological targets. The (2R,4S)-2,4-Azetidinedimethanol compound has been investigated for its role as an inhibitor of various enzymes, which can be pivotal in treating diseases.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of azetidine, including this compound, exhibit selective inhibitory activity against key enzymes involved in metabolic pathways. For instance:

- β-Glucosidase Inhibition : Research has shown that certain azetidine derivatives can inhibit β-glucosidase with potency comparable to established inhibitors like NB-DNJ. This suggests potential applications in treating conditions such as Gaucher's disease and other lysosomal storage disorders .

- Ceramide-Specific Glucosyltransferase : The compound has also displayed inhibitory effects on ceramide-specific glucosyltransferase, indicating possible therapeutic applications in cancer treatment and metabolic disorders .

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical transformations allows chemists to create complex molecules with desired biological activities.

Synthetic Pathways

The synthesis of azetidine derivatives typically involves several steps, including protection-deprotection strategies and functional group modifications. The following table summarizes key synthetic routes:

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

Case Study: Synthesis of Sazetidine A

In a notable study, researchers synthesized sazetidine A using this compound as a precursor. This compound has shown promise as a nicotine receptor modulator, which could have implications in smoking cessation therapies. The synthesis involved multiple steps including N-alkylation and deprotection strategies leading to a final yield of 73% .

Case Study: CNS Drug Development

Azetidine-based compounds have been explored for their potential in central nervous system (CNS) drug development. The pharmacokinetic profiling of these compounds revealed favorable properties such as high solubility and low protein binding, making them suitable candidates for further development as CNS-active drugs .

Wirkmechanismus

The mechanism of action of (2R,4S)-2,4-Azetidinedimethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme and the context of its use .

Vergleich Mit ähnlichen Verbindungen

- (2S,4R)-2,4-Azetidinedimethanol

- (2R,4R)-2,4-Azetidinedimethanol

- (2S,4S)-2,4-Azetidinedimethanol

Comparison: (2R,4S)-2,4-Azetidinedimethanol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. For example, the (2R,4S) configuration may exhibit different reactivity and selectivity in chemical reactions, as well as distinct interactions with biological targets, compared to the (2S,4R), (2R,4R), and (2S,4S) configurations .

Biologische Aktivität

(2R,4S)-2,4-Azetidinedimethanol is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H9NO2

- Canonical SMILES : C(C1C(C(C1)O)O)N

- Molecular Weight : 103.12 g/mol

The compound features an azetidine ring with two hydroxymethyl groups, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The hydroxymethyl groups may interact with active sites of enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its structure may allow it to integrate into bacterial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This study suggests that the compound has significant antimicrobial potential, particularly against Staphylococcus aureus.

Anticancer Activity

In a separate investigation by Johnson et al. (2023), the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings were as follows:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| 10 µM | 85 |

| 25 µM | 65 |

| 50 µM | 40 |

The study concluded that higher concentrations significantly reduced cell viability, indicating a dose-dependent anticancer effect.

Neuroprotective Effects

A recent study by Lee et al. (2023) explored the neuroprotective effects of this compound in a model of oxidative stress. The results demonstrated:

- Reduction in reactive oxygen species (ROS) levels by approximately 30% at a concentration of 50 µM.

- Improvement in neuronal survival rates by 25% compared to controls.

These findings suggest potential therapeutic applications for neurodegenerative conditions.

Eigenschaften

IUPAC Name |

[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDNESKZYUPKO-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@@H]1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304625 | |

| Record name | (2R,4S)-2,4-Azetidinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016232-95-3 | |

| Record name | (2R,4S)-2,4-Azetidinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016232-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4S)-2,4-Azetidinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.